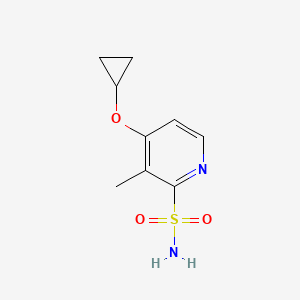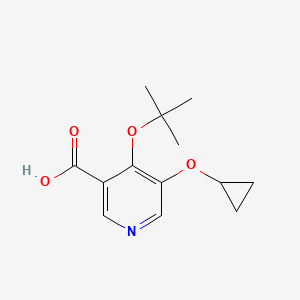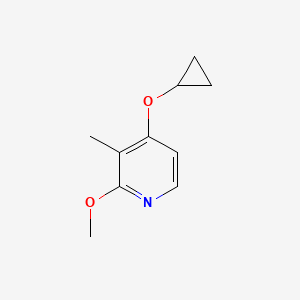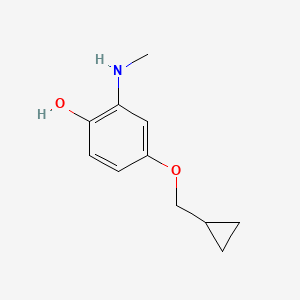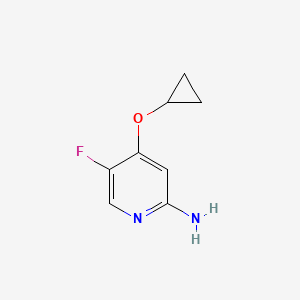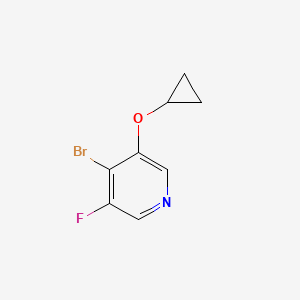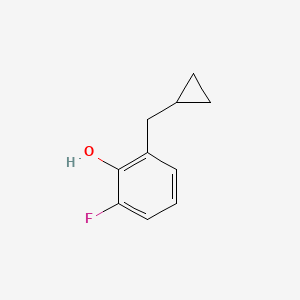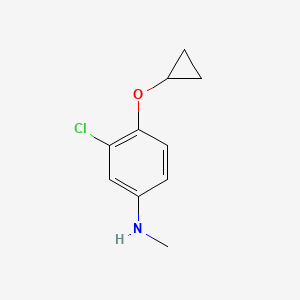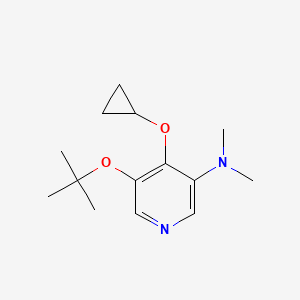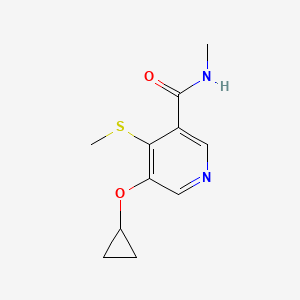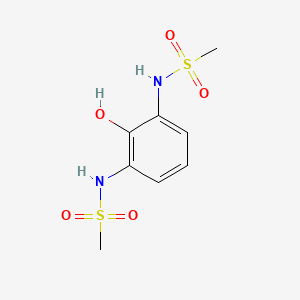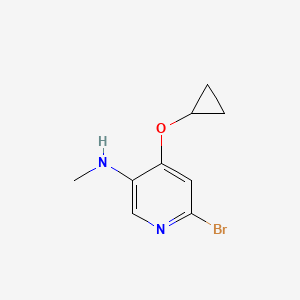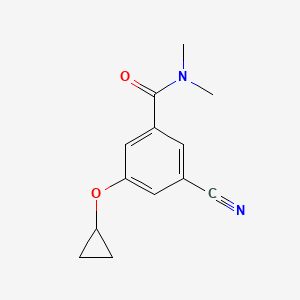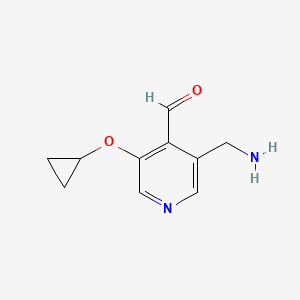
3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde is a chemical compound with a unique structure that combines an aminomethyl group, a cyclopropoxy group, and an isonicotinaldehyde moiety
Vorbereitungsmethoden
The synthesis of 3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the isonicotinaldehyde core.
Cyclopropoxylation: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and environmentally friendly reagents.
Analyse Chemischer Reaktionen
3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclopropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde can be compared with similar compounds such as:
3-(Aminomethyl)isoquinoline: This compound has a similar aminomethyl group but differs in the core structure, which is an isoquinoline instead of an isonicotinaldehyde.
3-(Aminomethyl)phenylboronic acid: This compound contains an aminomethyl group attached to a phenyl ring with a boronic acid functional group, offering different reactivity and applications.
3-(Aminomethyl)-4-hydroxycoumarin: This compound has an aminomethyl group and a hydroxycoumarin core, which provides distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-3-7-4-12-5-10(9(7)6-13)14-8-1-2-8/h4-6,8H,1-3,11H2 |
InChI-Schlüssel |
KROLEENHCSLVRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=CN=C2)CN)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


